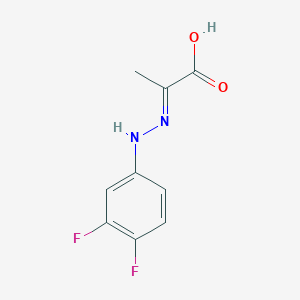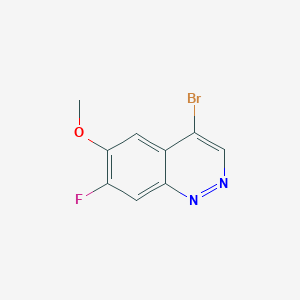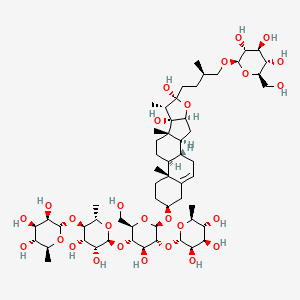![molecular formula C14H10BrNS B12341988 2-(Bromomethyl)-7-phenylbenzo[d]thiazole](/img/structure/B12341988.png)
2-(Bromomethyl)-7-phenylbenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-7-phenylbenzo[d]thiazole is a heterocyclic compound that features a thiazole ring fused with a benzene ring, along with a bromomethyl and phenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-7-phenylbenzo[d]thiazole typically involves the bromination of 7-phenylbenzo[d]thiazole. One common method includes the reaction of 7-phenylbenzo[d]thiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromomethyl group at the 2-position of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. For instance, oxidation with hydrogen peroxide can convert the thiazole ring into a sulfoxide or sulfone.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products:
- Substituted thiazoles with various functional groups depending on the nucleophile used.
- Sulfoxides or sulfones from oxidation reactions.
- Methyl derivatives from reduction reactions.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-7-phenylbenzo[d]thiazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in the development of probes for studying biological pathways and enzyme activities.
Material Science: It is employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-(Bromomethyl)-7-phenylbenzo[d]thiazole exerts its effects is primarily through its interaction with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of enzyme activities or disruption of cellular processes. The thiazole ring can also interact with various receptors and enzymes, modulating their functions and influencing biological pathways.
Comparación Con Compuestos Similares
2-Methylbenzothiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
7-Phenylbenzothiazole: Does not have the bromomethyl substituent, resulting in different chemical reactivity and biological activity.
2-Bromomethylthiazole: Similar in structure but lacks the phenyl group, affecting its overall properties and applications.
Uniqueness: 2-(Bromomethyl)-7-phenylbenzo[d]thiazole is unique due to the presence of both the bromomethyl and phenyl groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H10BrNS |
|---|---|
Peso molecular |
304.21 g/mol |
Nombre IUPAC |
2-(bromomethyl)-7-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H10BrNS/c15-9-13-16-12-8-4-7-11(14(12)17-13)10-5-2-1-3-6-10/h1-8H,9H2 |
Clave InChI |
RHDCGSICCSEYKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(S3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester](/img/structure/B12341911.png)
![1,2,3,3a,4,9b-Hexahydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B12341912.png)



![N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B12341931.png)
![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;hydrochloride](/img/structure/B12341941.png)
![2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12341949.png)


![6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,4-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B12341956.png)


